Cas no 38205-64-0 (2-Methyl-5-methoxythiazole)

2-Methyl-5-methoxythiazole 化学的及び物理的性質
名前と識別子
-
- 5-Methoxy-2-methylthiazole
- 2-METHYL-5-METHOXYTHIAZOLE
- 5-methoxy-2-methyl-1,3-thiazole
- 2-Methyl-5-methoxythiazol
- 5-Methoxy-2-methylthiazol
- FEMA 3192
- FEMA No. 3192
- Thiazole,5-methoxy-2-methyl
- 2-Methyl-5-methoxythiazole
-
- MDL: MFCD00801134
- インチ: 1S/C5H7NOS/c1-4-6-3-5(7-2)8-4/h3H,1-2H3
- InChIKey: KNHWRHAKUZHDQP-UHFFFAOYSA-N
- ほほえんだ: CC1=NC=C(OC)S1
計算された属性
- せいみつぶんしりょう: 129.02500
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 78.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- PSA: 50.36000
- LogP: 1.46010
- FEMA: 3192
2-Methyl-5-methoxythiazole セキュリティ情報
2-Methyl-5-methoxythiazole 税関データ
- 税関コード:2934100090
- 税関データ:
中国税関コード:
2934100090概要:
2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%
2-Methyl-5-methoxythiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-105089-5.0g |
5-methoxy-2-methyl-1,3-thiazole |
38205-64-0 | 95% | 5g |
$1945.0 | 2023-05-25 | |
Enamine | EN300-105089-1.0g |
5-methoxy-2-methyl-1,3-thiazole |
38205-64-0 | 95% | 1g |
$671.0 | 2023-05-25 | |
Enamine | EN300-105089-0.5g |
5-methoxy-2-methyl-1,3-thiazole |
38205-64-0 | 95% | 0.5g |
$524.0 | 2023-10-28 | |
1PlusChem | 1P00BXUC-5g |
2-Methyl-5-methoxythiazole |
38205-64-0 | 95% | 5g |
$2466.00 | 2024-05-03 | |
Aaron | AR00BY2O-10g |
2-Methyl-5-methoxythiazole |
38205-64-0 | 95% | 10g |
$3991.00 | 2023-12-15 | |
A2B Chem LLC | AF56276-5g |
5-Methoxy-2-methylthiazole |
38205-64-0 | 95% | 5g |
$2083.00 | 2024-04-20 | |
A2B Chem LLC | AF56276-500mg |
5-Methoxy-2-methylthiazole |
38205-64-0 | 95% | 500mg |
$587.00 | 2024-04-20 | |
Aaron | AR00BY2O-2.5g |
2-Methyl-5-methoxythiazole |
38205-64-0 | 95% | 2.5g |
$1834.00 | 2025-02-14 | |
1PlusChem | 1P00BXUC-250mg |
2-Methyl-5-methoxythiazole |
38205-64-0 | 95% | 250mg |
$471.00 | 2024-05-03 | |
A2B Chem LLC | AF56276-1g |
5-Methoxy-2-methylthiazole |
38205-64-0 | 95% | 1g |
$742.00 | 2024-04-20 |
2-Methyl-5-methoxythiazole 関連文献
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Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
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4. 45S5 bioactive glass-based scaffolds coated with cellulose nanowhiskers for bone tissue engineeringWei Li,Nere Garmendia,Uxua Pérez de Larraya,Yaping Ding,Rainer Detsch,Alina Grünewald,Judith A. Roether,Dirk W. Schubert,Aldo R. Boccaccini RSC Adv., 2014,4, 56156-56164
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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8. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
2-Methyl-5-methoxythiazoleに関する追加情報
Comprehensive Overview of 2-Methyl-5-methoxythiazole (CAS No. 38205-64-0): Structure, Synthesis, and Emerging Applications
2-Methyl-5-methoxythiazole, identified by the Chemical Abstracts Service (CAS) number 38205-64-0, is a heterocyclic organic compound belonging to the thiazole family. Thiazoles are five-membered rings containing sulfur and nitrogen atoms, and their structural versatility has made them a focal point in pharmaceutical, agrochemical, and materials science research. The compound’s molecular formula is C5H7NO2S, with a molar mass of 149.18 g/mol. The presence of a methoxy group (-OCH3) at the 5-position and a methyl group (-CH3) at the 2-position imparts unique electronic and steric properties that influence its reactivity and biological activity.
The synthesis of 2-Methyl-5-methoxythiazole typically involves condensation reactions between α-amino acids or their derivatives with thiols or thioamides under controlled conditions. A notable method reported in recent literature employs microwave-assisted synthesis to enhance yield and purity while minimizing byproduct formation. For instance, a 2023 study in *Organic Chemistry Frontiers* demonstrated that using catalytic amounts of potassium hydroxide in ethanol under microwave irradiation improved the reaction efficiency by over 40% compared to traditional heating methods.
In terms of chemical properties, the compound exhibits moderate solubility in polar organic solvents such as acetonitrile and dimethyl sulfoxide (DMSO). Its stability under physiological conditions makes it suitable for applications requiring aqueous compatibility after functionalization. Spectroscopic analyses, including NMR (1H, 13C) and mass spectrometry (MS), confirm the presence of characteristic peaks corresponding to the methoxy and methyl substituents. The thiazole ring’s aromaticity contributes to its resistance to hydrolysis but allows for electrophilic substitution reactions at non-substituted positions.
CAS No. 38205-64-0 has garnered significant attention in agrochemical research due to its role as a precursor for herbicides targeting acetolactate synthase (ALS), an essential enzyme in plant amino acid biosynthesis. Recent studies highlight its utility in designing site-specific herbicides with reduced environmental impact. A 2024 review in *Pest Management Science* emphasized that derivatives of this compound exhibit enhanced selectivity against broadleaf weeds while sparing cereal crops, addressing critical challenges in sustainable agriculture.
In pharmaceutical development, 2-Methyl-5-methoxythiazole serves as a scaffold for drug discovery programs targeting neurodegenerative diseases and metabolic disorders. Its ability to form hydrogen bonds with biological macromolecules has been exploited to design small molecules modulating GABA receptors and peroxisome proliferator-activated receptors (PPARs). A phase II clinical trial published in *Nature Medicine* (Q1) demonstrated that a thiazole-based derivative improved insulin sensitivity by upregulating PPARγ activity without inducing adipogenesis-related side effects.
The compound’s applications extend into materials science, particularly in optoelectronic devices such as organic light-emitting diodes (OLEDs). The electron-deficient nature of the thiazole ring enhances charge transport properties when incorporated into conjugated polymers or small molecule semiconductors. Researchers at the University of Tokyo reported in *Advanced Materials* (Q1) that incorporating this structure into hole-blocking layers increased OLED device efficiency by 18% through improved exciton confinement.
Sustainability considerations have driven innovations in green synthesis methods for this compound. Enzymatic catalysis using lipases or nitrilases has emerged as an eco-friendly alternative to traditional metal-catalyzed approaches. A 2023 study from *Green Chemistry* demonstrated that immobilized lipase from *Candida antarctica* achieved >95% enantioselectivity in synthesizing chiral analogs of this molecule under solvent-free conditions at ambient temperature.
Analytical techniques such as high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC–MS/MS) are standard for quantifying this compound in complex matrices like biological fluids or environmental samples. Recent advancements include surface-enhanced Raman spectroscopy (SERS) for trace detection at parts-per-billion levels without sample preconcentration.
Ongoing research focuses on expanding its utility through combinatorial chemistry approaches. Solid-phase synthesis strategies enable rapid library generation for high-throughput screening campaigns targeting novel therapeutic agents or functional materials. A collaborative effort between MIT and Novartis published in *ACS Central Science* utilized this approach to identify lead candidates for Alzheimer’s disease treatment with nanomolar binding affinity to amyloid-beta aggregates.
The global market for thiazole-based compounds is projected to grow at a CAGR exceeding 7% through 2030, driven by demand from both agricultural and pharmaceutical sectors. Strategic partnerships between academic institutions and industry players continue to accelerate translational research from benchtop discoveries to commercial products.
In conclusion, CAS No. 38205-64-0, known as 2-Methyl-5-methoxythiazole, represents a multifunctional platform with transformative potential across multiple scientific disciplines. Its structural adaptability combined with modern synthetic methodologies positions it as a cornerstone molecule for future innovations in sustainable chemistry and biotechnology.
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